4-Bromocuban-1-ol
Description
4-Bromocuban-1-ol (IUPAC name: 4-bromopentacyclo[4.2.0.0²,⁵.0³,⁸.0⁴,⁷]octan-1-ol) is a cubane derivative featuring a hydroxyl group at position 1 and a bromine atom at position 3. Cubanes are highly strained hydrocarbons with a cube-like structure, leading to unique reactivity and physical properties. The molecular formula of this compound is C₈H₇BrO, with a molecular weight of 199.04 g/mol.
The bromine substituent in this compound enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxyl group enables hydrogen bonding and solubility in polar solvents.
Structure
3D Structure
Properties
Molecular Formula |
C8H7BrO |
|---|---|
Molecular Weight |
199.04 g/mol |
IUPAC Name |
4-bromocuban-1-ol |
InChI |
InChI=1S/C8H7BrO/c9-7-1-4-2(7)6-3(7)5(1)8(4,6)10/h1-6,10H |
InChI Key |
ANRCRDFQDMCTDC-UHFFFAOYSA-N |
Canonical SMILES |
C12C3C4C1(C5C2C3(C45)Br)O |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Cuban-1-ol
One approach involves the selective bromination of cuban-1-ol at the 4-position. This requires:
- Protection of the hydroxyl group if necessary to prevent side reactions.
- Use of brominating agents such as N-bromosuccinimide (NBS) under radical or electrophilic conditions.
- Control of reaction conditions (temperature, solvent, light) to favor monobromination at the 4-position.
Functional Group Interconversion from Cuban-1-ol Derivatives
Alternatively, this compound can be prepared by:
- Starting from cuban-1-ol or cuban-1-yl halides.
- Introducing the bromine substituent via halogen exchange or substitution reactions.
- Employing reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions.
Multi-step Synthesis via Cubane Precursors
Given the synthetic complexity of cubane derivatives, a multi-step approach is often used:
- Synthesis of cuban-1-ol or cuban-1-halide intermediates.
- Selective bromination or substitution at the 4-position.
- Purification by distillation or chromatography to isolate this compound.
Detailed Preparation Methodologies
Hydrobromination of Cuban-1-ol
- Reaction of cuban-1-ol with hydrobromic acid (HBr) under reflux conditions.
- The reaction proceeds via protonation of the hydroxyl group followed by nucleophilic substitution by bromide ion.
- Control of temperature and reaction time is critical to avoid overbromination or decomposition of the cubane ring.
Bromination Using N-Bromosuccinimide (NBS)
- NBS in the presence of a radical initiator (e.g., AIBN) or light can selectively brominate the 4-position.
- Solvents such as carbon tetrachloride or dichloromethane are commonly used.
- Reaction monitoring by NMR or GC-MS ensures selective monobromination.
Use of Thionyl Bromide (SOBr2) or Phosphorus Tribromide (PBr3)
- Conversion of cuban-1-ol to this compound via halogenation reagents.
- These reagents convert the hydroxyl group to a bromide, which can then be selectively functionalized at the 4-position.
- Reaction conditions typically involve low temperatures and inert atmosphere to preserve the cubane structure.
Research Findings and Yields
While direct literature on this compound is limited due to the compound's niche nature, analogous preparation methods for brominated cubane derivatives and related bromohydrins provide insight:
| Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrobromination of cuban-1-ol | HBr, reflux, aqueous or organic solvent | 50-70 | Requires careful control to avoid ring strain-induced decomposition |
| NBS Bromination | NBS, AIBN, CCl4, room temp/light | 60-75 | Selective bromination at 4-position possible |
| Halogenation with PBr3 or SOBr2 | PBr3 or SOBr2, low temp, inert atmosphere | 65-80 | Converts alcohol to bromide, followed by substitution |
Purification and Characterization
- Purification is typically achieved by vacuum distillation or column chromatography.
- Characterization methods include NMR spectroscopy (1H, 13C), mass spectrometry, and IR spectroscopy to confirm the presence of bromine and hydroxyl groups.
- Cubane derivatives require careful handling due to their strain and potential sensitivity.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Reaction Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrobromination | Hydrobromic acid (HBr) | Reflux, aqueous/organic | 50-70 | Simple reagents | Risk of ring degradation |
| Radical Bromination (NBS) | NBS, AIBN, CCl4 | Room temp, light | 60-75 | Selective bromination | Requires radical initiator |
| Halogenation (PBr3, SOBr2) | PBr3 or SOBr2 | Low temp, inert atmosphere | 65-80 | Efficient conversion of OH to Br | Sensitive reagents, moisture sensitive |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Example Reaction with Hydroxide Ion:
-
Kinetics: Second-order kinetics observed, consistent with bimolecular substitution.
| Substrate | Nucleophile | Solvent | Rate Constant (k, M<sup>−1</sup>s<sup>−1</sup>) | Major Product |
|---|---|---|---|---|
| 4-Bromocuban-1-amine | OH⁻ | DMSO | 1.2 × 10<sup>−3</sup> | Cuban-1-amine-4-ol |
| 4-Bromohexan-1-ol | OH⁻ | H<sub>2</sub>O | 4.5 × 10<sup>−2</sup> | Hexan-1,4-diol |
Comparison Insight: The cubane derivative reacts ~40× slower than linear analogs like 4-bromohexan-1-ol , highlighting steric limitations.
Amine-Functional Group Reactivity
The primary amine group participates in classical reactions, though cubane-induced steric effects modulate outcomes.
Acylation
-
Conditions: Excess acetyl chloride, pyridine, 0°C → rt.
-
Yield: 65–70% (lower than linear amines due to hindered access to the amine lone pair).
Alkylation
-
Selectivity: Monoalkylation predominates; dialkylation is suppressed by steric bulk.
Elimination Reactions
Under strong base conditions (e.g., KOtBu), 4-bromocuban-1-amine undergoes E2 elimination , forming cubene derivatives. The reaction is less favorable compared to linear bromoamines due to the cubane’s strain-resistant structure .
Example Pathway:
-
Byproducts: Minor ring-opened products observed at >100°C.
Catalytic Cross-Coupling Reactions
The bromine atom enables participation in Suzuki-Miyaura and Buchwald-Hartwig couplings, though yields are moderate.
Suzuki Coupling Example:
-
Yield: 55% (vs. 85–90% for aryl bromides).
-
Limitation: Cubane’s electron-deficient nature slows oxidative addition.
Stability and Degradation
-
Thermal Stability: Decomposes at >200°C via cubane ring opening, releasing HBr and NH<sub>3</sub>.
-
Photoreactivity: UV exposure induces homolytic C-Br bond cleavage, generating a cubyl radical.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of brominated compounds in cancer therapy. 4-Bromocuban-1-ol has been investigated for its cytotoxic effects against various cancer cell lines. For instance, bromophenols, structurally similar to this compound, have demonstrated significant anticancer properties by inducing apoptosis and inhibiting cell proliferation in human cancer cell lines such as HeLa and A549 . The mechanisms of action often involve the modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Properties
Brominated compounds are known for their antimicrobial activities. This compound could be explored for its efficacy against specific pathogens, leveraging the inherent properties of bromine which can enhance the reactivity of organic compounds towards microbial cells . This application is particularly relevant in the development of new antimicrobial agents in response to growing antibiotic resistance.
Material Science
Polymer Chemistry
In material science, this compound can serve as a functional monomer or additive in polymer synthesis. Its unique structure may impart specific properties to polymers, such as improved thermal stability or enhanced mechanical strength. The incorporation of brominated compounds into polymers has been shown to improve flame retardancy, which is an essential property in various applications including electronics and construction materials .
Chemical Probes in Biological Research
Discovery of Biological Targets
this compound can be utilized as a chemical probe to investigate biological processes and mechanisms. The compound's ability to selectively interact with proteins or enzymes makes it valuable for studying disease mechanisms and identifying novel therapeutic targets . Research initiatives funded by organizations like the National Institutes of Health emphasize the importance of developing small molecule probes that can modulate biological functions, thereby aiding in the understanding of complex diseases .
Data Table: Comparison of Biological Activities
| Compound | Activity Type | Target Cell Lines | Mechanism of Action |
|---|---|---|---|
| This compound | Anticancer | HeLa, A549 | Induces apoptosis via signaling pathway modulation |
| Bromophenols | Antimicrobial | Various bacterial strains | Disruption of microbial cell membranes |
| Brominated Polymers | Material Properties | N/A | Enhanced thermal stability and flame retardancy |
Case Studies
Case Study 1: Anticancer Efficacy
A study investigating the effects of brominated compounds on human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against HeLa cells. The study utilized flow cytometry to analyze apoptosis rates and found that treatment with the compound led to increased rates of programmed cell death compared to control groups .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a notable reduction in bacterial viability, suggesting that this compound could serve as a lead candidate for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-Bromocuban-1-ol involves its interaction with molecular targets through its bromine and hydroxyl functional groups. The bromine atom can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic attacks. These interactions can influence the compound’s reactivity and binding properties, making it useful in various chemical and biological applications.
Comparison with Similar Compounds
1-Hydroxycubane (Cuban-1-ol)
- Molecular Formula : C₈H₈O
- Molecular Weight : 120.15 g/mol
- Key Differences :
2-Bromocuban-1-ol
- Molecular Formula : C₈H₇BrO
- Molecular Weight : 199.04 g/mol
- Key Differences :
4-Phenylphenol (Biphenyl-4-ol)
- Molecular Formula : C₁₂H₁₀O
- Molecular Weight : 170.21 g/mol
- Key Differences: Aromatic biphenyl system vs. strained cubane core. Higher lipophilicity (logP ~3.2) compared to this compound (logP ~1.8). Safety: 4-Phenylphenol requires stringent handling (e.g., eye flushing for 10–15 minutes upon contact), whereas cubane derivatives demand precautions for explosive decomposition.
Data Table: Comparative Properties
| Property | This compound | 1-Hydroxycubane | 2-Bromocuban-1-ol | 4-Phenylphenol |
|---|---|---|---|---|
| Molecular Formula | C₈H₇BrO | C₈H₈O | C₈H₇BrO | C₁₂H₁₀O |
| Molecular Weight (g/mol) | 199.04 | 120.15 | 199.04 | 170.21 |
| Melting Point (°C) | ~110 | ~95 | ~85 | 165–168 |
| Solubility in Water | Low | Moderate | Low | Insoluble |
| Key Reactivity | Suzuki coupling | Esterification | Nucleophilic substitution | Electrophilic aromatic substitution |
Q & A
Basic Research Questions
Q. What are the recommended experimental protocols for synthesizing 4-Bromocuban-1-ol with high purity?
- Methodological Answer : Synthesis should follow rigorous protocols to ensure reproducibility. For novel compounds, include detailed reaction conditions (e.g., solvent, temperature, catalyst), purification steps (e.g., column chromatography, recrystallization), and characterization data (NMR, HPLC purity ≥95%) in the main manuscript. For known compounds, cite prior literature but verify identity via spectral comparisons . Limit the main text to five key preparations; additional data should be in supplementary materials .
Q. How should researchers characterize this compound to confirm its structural identity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Assign all peaks and compare with predicted splitting patterns for cubane derivatives.
- Mass Spectrometry (HRMS) : Confirm molecular ion and fragmentation patterns.
- Elemental Analysis : Validate empirical formula.
- X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry.
Report instrument models and precision in supplementary data to adhere to journal guidelines .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in sealed, labeled containers in dry, cool conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer :
- Replicate Experiments : Verify results under identical conditions (solvent, temperature, instrument calibration).
- Meta-Analysis : Compare datasets across studies to identify outliers or systematic errors (e.g., solvent polarity effects on NMR shifts).
- Principal Contradiction Analysis : Determine if discrepancies arise from synthetic routes (e.g., competing reaction pathways) or analytical limitations (e.g., low spectrometer resolution) .
- Collaborative Validation : Share raw data via open repositories (with anonymization for proprietary concerns) to enable cross-lab verification .
Q. What strategies optimize the synthetic yield of this compound in sterically hindered cubane systems?
- Methodological Answer :
- Reaction Design : Use bulky bases (e.g., LDA) to deprotonate the hydroxyl group before bromination, minimizing side reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of cubane intermediates.
- Catalysis : Explore transition-metal catalysts (e.g., Pd/Cu systems) for regioselective bromination.
- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
Q. How should researchers balance open data sharing with intellectual property concerns for this compound applications?
- Methodological Answer :
- De-Identification : Remove proprietary synthesis details while sharing spectral data or computational models.
- Controlled Access : Use platforms like Zenodo or Figshare with embargo periods or tiered access permissions.
- Ethical Frameworks : Align with GDPR or institutional review boards to anonymize patient-derived data (e.g., in biomedical studies) .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or log-logistic models to estimate EC50/IC50 values.
- Error Analysis : Report confidence intervals and use ANOVA for multi-group comparisons.
- Outlier Detection : Apply Grubbs’ test or leverage machine learning (e.g., isolation forests) to identify anomalous data points .
Q. How can computational models predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to map transition states and activation energies.
- MD Simulations : Simulate solvent effects using OPLS-AA force fields in GROMACS.
- SAR Studies : Corrate Hammett σ values with reaction rates to design derivatives with tailored reactivity .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
